6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
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Overview
Description
6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that features a triazine ring, a hydrazone linkage, and aromatic substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzylamine under acidic conditions to induce cyclization, forming the triazine ring.
Final Product Formation: The final step involves the oxidation of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation Products: Oxidized derivatives with modified hydrazone linkages.
Reduction Products: Reduced forms of the triazine ring or aromatic substituents.
Substitution Products: Aromatic rings with various functional groups introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Due to its biological activities, the compound is being investigated for its potential use in developing new therapeutic agents.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound’s derivatives are explored for their potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and triazine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazine
- 6-[(3,4-Dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazole
Uniqueness
The unique combination of the triazine ring, hydrazone linkage, and specific aromatic substituents distinguishes this compound from its analogs. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H19N5O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H19N5O4/c1-27-16-8-7-12(10-17(16)28-2)9-14-18(26)21-19(24-22-14)23-20-11-13-5-3-4-6-15(13)25/h3-8,10-11,25H,9H2,1-2H3,(H2,21,23,24,26)/b20-11+ |
InChI Key |
HNDKVDKUPQTCKF-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=CC=C3O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=CC=C3O)OC |
Origin of Product |
United States |
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